molecular formula C27H27N3O4S B4044980 (2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

Cat. No.: B4044980
M. Wt: 489.6 g/mol
InChI Key: HBGODBLWTIDUFW-UHFFFAOYSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes ethoxyphenyl groups, an imino group, and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of Ethoxyphenyl Derivatives: Ethoxyphenyl derivatives are synthesized through the reaction of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of Thiazinane Ring: The thiazinane ring is formed through a cyclization reaction involving a thiourea derivative and an appropriate aldehyde or ketone.

    Coupling Reactions: The final compound is obtained by coupling the ethoxyphenyl derivatives with the thiazinane ring structure under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide: Similar structure with methoxy groups instead of ethoxy groups.

    (2E)-3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide: Similar structure with chlorophenyl groups instead of ethoxyphenyl groups.

Uniqueness

The presence of ethoxy groups in (2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-3-33-22-14-10-20(11-15-22)29-27-30(21-12-16-23(17-13-21)34-4-2)25(31)18-24(35-27)26(32)28-19-8-6-5-7-9-19/h5-17,24H,3-4,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGODBLWTIDUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
Reactant of Route 3
(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
Reactant of Route 4
(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide

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